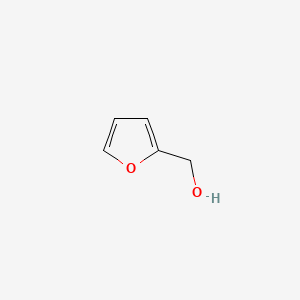








|
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6]O.Cl.[CH3:9][NH2:10].[C:11](=[O:14])([O-])[O-].[Na+].[Na+]>C=O>[CH3:9][NH:10][CH2:6][C:2]1[O:1][C:5]([CH2:11][OH:14])=[CH:4][CH:3]=1 |f:1.2,3.4.5|
|


|
Name
|
|
|
Quantity
|
49 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(=CC=C1)CO
|
|
Name
|
|
|
Quantity
|
51.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
was stirred at 0°-3° for 3 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
to stand for 16 hr
|
|
Duration
|
16 h
|
|
Type
|
EXTRACTION
|
|
Details
|
the slurry extracted with ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
After removal of solvent the residue
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNCC1=CC=C(O1)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36.2 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |